molecular formula C25H24N6O3 B2611615 N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1111988-95-4

N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2611615
CAS No.: 1111988-95-4
M. Wt: 456.506
InChI Key: SIAOBUSSRISHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.506. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Fluorescence Imaging

Piperazine derivatives, such as Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This property makes them valuable as fluorescent DNA stains for cellular biology applications, including chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. Such compounds also exhibit potential as radioprotectors and topoisomerase inhibitors, underlining their utility in drug design and as models for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Drug Metabolism and Pharmacokinetics

Arylpiperazine derivatives have been extensively studied for their pharmacological properties, particularly in the treatment of depression, psychosis, or anxiety. The metabolism of these compounds, including processes like N-dealkylation, highlights their systemic behavior and interactions with various neurotransmitter receptors. This knowledge aids in understanding their pharmacological effects and potential side effects, contributing to safer and more effective drug development (Caccia, 2007).

Inhibitors of Cytochrome P450 Isoforms

The selectivity and potency of chemical inhibitors targeting major human hepatic Cytochrome P450 (CYP) isoforms are crucial for assessing drug-drug interactions. Piperazine analogues play a role in this context as well, with some derivatives acting as selective inhibitors, thereby influencing the metabolic pathway and pharmacokinetics of coadministered drugs. This application is fundamental in predicting and managing potential drug interactions (Khojasteh et al., 2011).

Anti-mycobacterial Activity

Piperazine as a core structure has been identified in compounds exhibiting potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold in medicinal chemistry offers a promising avenue for the development of new, safer, and more effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and Drug Design

Piperazine derivatives are foundational in the design of drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral activities. The structural versatility of the piperazine ring allows for significant modifications, leading to compounds with distinct medicinal potentials. This demonstrates the critical role of piperazine derivatives in drug discovery and the development of new therapeutic agents (Rathi et al., 2016).

Properties

IUPAC Name

N-butan-2-yl-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-3-16(2)27-20(32)13-31-19-12-8-7-11-18(19)22-23(31)25(33)30(15-26-22)14-21-28-24(29-34-21)17-9-5-4-6-10-17/h4-12,15-16H,3,13-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOBUSSRISHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C2=CC=CC=C2C3=C1C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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